[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate
Description
[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate is a chiral benzoate ester featuring a substituted butyl chain with a benzoyloxy group at position 4, a hydroxyl group at position 3, and a methyl group at position 3 (stereochemistry: 3S). The compound’s molecular complexity—with two ester groups and a stereocenter—likely influences its physicochemical and biological properties, distinguishing it from simpler benzoate derivatives.
Properties
IUPAC Name |
[(3S)-4-benzoyloxy-3-hydroxy-3-methylbutyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-19(22,14-24-18(21)16-10-6-3-7-11-16)12-13-23-17(20)15-8-4-2-5-9-15/h2-11,22H,12-14H2,1H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMPQMBBIHCXST-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCOC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol .
Scientific Research Applications
[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydroxylation reactions.
Biology: Investigated for its potential biological activities, including its role as an angiotensin II receptor blocker.
Medicine: Explored for its therapeutic potential in treating conditions related to the renin-angiotensin system.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate involves its interaction with angiotensin II receptors. By blocking these receptors, the compound inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is similar to other angiotensin II receptor blockers, which are used to treat hypertension and related cardiovascular conditions.
Comparison with Similar Compounds
Structural Analog: (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
Simpler Benzoate Esters (Benzyl, Hexyl, and Methyl Benzoate)
Heterocyclic Benzoate Derivatives
- Synthesis and Reactivity : Compounds like those in and involve multi-step syntheses with protective groups (e.g., benzyl, methoxy). The target compound’s linear structure may simplify synthesis compared to heterocyclic analogs but reduce thermal stability .
- Biological Activity : Benzoate derivatives in (e.g., 3-MBA, salicylate) exhibit chemotactic effects in bacteria. The target compound’s bulkier structure may limit membrane permeability, reducing antimicrobial activity compared to smaller analogs .
Physicochemical and Pharmacokinetic Comparison
Table 1: Key Properties of Selected Benzoate Derivatives
Acidity and Solubility
- The hydroxyl group in the target compound (pKa ~10–12) is less acidic than benzoic acid (pKa 4.2, ), reducing water solubility. Its ester groups enhance lipophilicity, favoring organic solvents (e.g., ethyl acetate, DMF) .
Biological Activity
[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an angiotensin II receptor blocker. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a benzoate group esterified to a hydroxylated branched alkane, which contributes to its unique pharmacological properties.
The primary mechanism of action for this compound is its role as an angiotensin II receptor blocker (ARB) . By inhibiting the angiotensin II receptors, it leads to vasodilation and reduced blood pressure, similar to other well-known ARBs such as Losartan and Valsartan. This action is critical in managing conditions related to hypertension and cardiovascular diseases.
Cardiovascular Effects
Research indicates that this compound effectively reduces blood pressure in animal models. In studies where it was administered to hypertensive rats, significant reductions in systolic blood pressure were observed, supporting its potential use in treating hypertension.
Anti-inflammatory Properties
In addition to its cardiovascular effects, this compound has been studied for its anti-inflammatory properties. It has shown promise in reducing markers of inflammation in preclinical models, which may have implications for diseases characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Losartan | Angiotensin II receptor blocker | Hypertension |
| Valsartan | Angiotensin II receptor blocker | Heart failure |
| This compound | Angiotensin II receptor blocker | Potential antihypertensive agent |
Case Studies and Research Findings
- Hypertensive Rat Model Study : A study investigated the effects of this compound on blood pressure regulation. The results demonstrated a statistically significant decrease in blood pressure compared to control groups, suggesting effective ARB activity.
- Inflammation Reduction Study : Another study focused on the compound's ability to modulate inflammatory pathways. The findings indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound, highlighting its potential therapeutic role in inflammatory diseases.
Future Research Directions
Further investigations are warranted to explore:
- Long-term safety and efficacy profiles in human clinical trials.
- The potential for combination therapies with other antihypertensive agents.
- Mechanistic studies elucidating the specific pathways influenced by this compound beyond angiotensin II receptor blockade.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
